molecular formula C5H11O6P B1351402 Methyl 2-dimethoxyphosphoryloxyacetate

Methyl 2-dimethoxyphosphoryloxyacetate

Cat. No.: B1351402
M. Wt: 198.11 g/mol
InChI Key: RXPJBDLEQZSOTE-UHFFFAOYSA-N
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Description

Methyl 2-dimethoxyphosphoryloxyacetate (CAS 16141-78-9) is an organophosphorus compound with the molecular formula C₆H₁₃O₆P and a molecular weight of 212.14 g/mol . Structurally, it features a methyl ester group, a dimethoxyphosphoryl moiety, and a methoxyacetate backbone. This compound is characterized by its density of 1.2645 g/cm³ and a boiling point of 94–96°C at 0.04 Torr . It is commonly used in organic synthesis as a phosphorylating agent or intermediate in the preparation of bioactive molecules. Safety data indicate hazards such as skin irritation (H315), eye irritation (H319), and flammability (H227), requiring storage under inert atmospheres at 2–8°C .

Properties

Molecular Formula

C5H11O6P

Molecular Weight

198.11 g/mol

IUPAC Name

methyl 2-dimethoxyphosphoryloxyacetate

InChI

InChI=1S/C5H11O6P/c1-8-5(6)4-11-12(7,9-2)10-3/h4H2,1-3H3

InChI Key

RXPJBDLEQZSOTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COP(=O)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Diethylphosphonoacetate

  • Structure: Replaces the dimethoxyphosphoryl group with a diethylphosphono group.
  • Molecular Formula : C₇H₁₅O₅P (vs. C₆H₁₃O₆P for the target compound).
  • Key Differences: Higher hydrophobicity due to ethyl groups (vs. methoxy groups). Applications: Used in peptide synthesis and as a ligand in catalysis .

Methyl 2-(Benzyloxycarbonylamino)-2-(Diethoxyphosphoryl)acetate (CAS 114684-69-4)

  • Structure: Incorporates a benzyloxycarbonylamino group and diethoxyphosphoryl substituent.
  • Molecular Formula: C₁₅H₂₂NO₇P (vs. C₆H₁₃O₆P).
  • Key Differences: Larger molecular weight (359.31 g/mol vs. 212.14 g/mol), impacting reactivity and diffusion rates. The benzyloxycarbonylamino group enhances steric hindrance, reducing nucleophilic attack efficiency. Applications: Intermediate in protected amino acid synthesis .

Ethyl 2-Acetamido-2-(Dimethoxyphosphoryl)acetate (CAS 1227060-32-3)

  • Structure : Ethyl ester with an acetamido group.
  • Molecular Formula: C₈H₁₆NO₆P (vs. C₆H₁₃O₆P).
  • Ethyl ester vs. methyl ester alters hydrolysis kinetics. Applications: Precursor for phosphonopeptide antibiotics .

Physical and Chemical Properties Comparison

Property Methyl 2-Dimethoxyphosphoryloxyacetate Methyl Diethylphosphonoacetate Methyl 2-(Benzyloxycarbonylamino)-2-(Diethoxyphosphoryl)acetate
Molecular Weight (g/mol) 212.14 ~220 (estimated) 359.31
Boiling Point (°C) 94–96 (0.04 Torr) Not reported Not reported
Density (g/cm³) 1.2645 Not reported Not reported
Polarity Moderate (methoxy groups) Low (ethyl groups) High (benzyl and amino groups)

Reactivity and Functional Group Analysis

  • Phosphoryl Group Reactivity :
    • The dimethoxyphosphoryl group in the target compound is less electrophilic than diethyl or diethoxy variants due to electron-donating methoxy substituents .
    • Hydrolysis rates differ: Dimethoxy derivatives hydrolyze faster under acidic conditions compared to diethyl analogs .
  • Ester Stability :
    • Methyl esters (target compound) are generally more reactive toward nucleophiles than ethyl or benzyl esters .

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